9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a dichlorophenyl group, and a pyrimido[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted purines and aldehydes.
Introduction of the cyclohexyl group: This step often involves a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.
Attachment of the dichlorophenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a mono-chlorinated or non-chlorinated phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of mono-chlorinated or non-chlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity. Biology : It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding. Medicine : The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Industry : It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Similar Compounds
9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-purine-2,4-dione: Similar structure but lacks the pyrimido[1,2-g] core.
3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione: Similar structure but lacks the cyclohexyl group.
Uniqueness: : The presence of both the cyclohexyl group and the pyrimido[1,2-g]purine core in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h8-9,12,16H,2-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLXQHXWDXTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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